molecular formula C11H10ClN3O2S B2497263 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile CAS No. 1797143-93-1

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile

Cat. No.: B2497263
CAS No.: 1797143-93-1
M. Wt: 283.73
InChI Key: LDBFUNSIIZJQTM-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile is a complex organic compound that features a chloropyridine moiety, a sulfonyl group, and a tetrahydropyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1,2,3,6-tetrahydropyridine-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or interacting with other molecules within a biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile is unique due to its combination of a tetrahydropyridine ring with a nitrile group and a sulfonyl-chloropyridine moiety. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-3,6-dihydro-2H-pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-2-1-10(8-14-11)18(16,17)15-5-3-9(7-13)4-6-15/h1-3,8H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUNSIIZJQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C#N)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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